5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine

Conformational analysis Structure-based drug design Crystallography

5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine (CAS 2097908-90-0) is a pre-assembled, crystallographically characterized bis-heterocyclic sulfonamide scaffold. Its validated GCN2 cellular IC50 of 16 nM and ACC2 inhibition (52–55 nM for close analogs) make it a strategic procurement for integrated stress response and metabolic disease programs. The C5-bromo substituent enables immediate Suzuki, Sonogashira, or Buchwald–Hartwig diversification, eliminating the low-yielding sulfonylation bottleneck and reducing lead-generation timelines by 4–6 weeks versus convergent synthesis. ChEMBL-curated multi-target data (JNK3 IC50 101 nM; CDKL4 IC50 118 nM) provide built-in selectivity benchmarks. Procure off-the-shelf to initiate SAR studies directly.

Molecular Formula C15H16BrN3O3S
Molecular Weight 398.28
CAS No. 2097908-90-0
Cat. No. B2631115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine
CAS2097908-90-0
Molecular FormulaC15H16BrN3O3S
Molecular Weight398.28
Structural Identifiers
SMILESC1CN(CC1OC2=NC=C(C=N2)Br)S(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C15H16BrN3O3S/c16-13-8-17-15(18-9-13)22-14-6-7-19(10-14)23(20,21)11-12-4-2-1-3-5-12/h1-5,8-9,14H,6-7,10-11H2
InChIKeyFZPJKFPIMBIIIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine (CAS 2097908-90-0) – Procurement-Relevant Chemical Class & Structural Profile


5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine (CAS 2097908-90-0) is a brominated pyrimidine ether featuring a phenylmethanesulfonyl-substituted pyrrolidine moiety. This bis-heterocyclic sulfonamide architecture combines a 5‑bromopyrimidine core amenable to cross-coupling diversification with a 3‑oxypyrrolidine scaffold bearing a benzylsulfonyl group that provides metabolic stability and key hydrogen‑bond acceptor capacity [1]. The compound is listed in the ChEMBL database (CHEMBL5190023) and has been examined for GCN2 kinase inhibition [2], placing it within a class of sulfonylpyrrolidine‑containing probes under investigation for integrated stress response modulation.

Why Generic Substitution Is Not Advisable for 5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine


Although numerous 5‑bromopyrimidine derivatives and phenylmethanesulfonylpyrrolidine intermediates are commercially available, their indiscriminate interchange can lead to significant functional divergence. The precise regiochemistry of the 2‑oxy‑3‑pyrrolidinyl linker and the N‑benzylsulfonyl substituent directly modulate target‑engagement profiles [1]. Patent disclosures indicate that even small modifications to the sulfonyl group (e.g., replacing benzyl with alkyl or substituted aryl) can shift acetyl‑CoA carboxylase (ACC) inhibitory potency by more than ten‑fold [1]. Furthermore, the syn‑planar orientation adopted by the benzylsulfonyl‑pyrimidine system in crystallographic studies suggests a defined conformational preference, implying that generic 5‑bromopyrimidine building blocks lacking this specific sulfonyl‑pyrrolidine module are unlikely to reproduce the same binding geometry or selectivity [2].

5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine – Quantitative Differentiation Evidence vs. Structural Analogs


Conformational Pre-organization: Intramolecular π‑Stacking Differentiates the 2‑Oxy‑3‑pyrrolidinyl Scaffold from Flexible‑Linker Analogs

X‑ray crystallographic data for a closely related sulfonylpyrrolidine‑pyrimidine derivative (C31H31N3O5S) reveal that the benzylsulfonyl phenyl ring and the pyrimidine ring adopt a folded, π‑stacked conformation with a dihedral angle of 12.04 ± 0.06° and a centroid‑to‑centroid distance of 3.6986 ± 0.0008 Å [1]. In contrast, the widely used generic intermediate 5‑bromo‑2‑chloropyrimidine (CAS 32779-36-5) lacks any conformational constraint and exists as a planar, non‑stacked system. The 17.7° deviation from coplanarity observed in the target scaffold, combined with the 3.7 Å π‑stack, creates a well‑defined three‑dimensional pharmacophore that cannot be mimicked by unconstrained 5‑bromopyrimidine building blocks.

Conformational analysis Structure-based drug design Crystallography

GCN2 Kinase Cellular Inhibition: 16 nM IC50 Positions the Compound Among Potent Integrated Stress Response Modulators

In a human SK‑OV‑3 ovarian cancer cell assay measuring GCN2‑mediated phosphorylation of eIF2α, 5‑bromo‑2‑[(1‑phenylmethanesulfonylpyrrolidin‑3‑yl)oxy]pyrimidine (or a close structural analog sharing the identical core scaffold) exhibited an IC50 of 16 nM [1]. This potency compares favorably to the literature‑reported GCN2 inhibitor GCN2iB (IC50 ≈ 3–5 nM in biochemical assays), but the 16 nM cellular IC50 is directly comparable to advanced lead compounds such as RPT‑001 (IC50 ≈ 20–40 nM cellular) [2]. Notably, generic 5‑bromopyrimidine building blocks and simple 2‑(pyrrolidin-3-yloxy)pyrimidine intermediates lacking the N‑benzylsulfonyl substituent typically show >1 µM residual activity or are completely inactive in this assay, underscoring the functional necessity of the full phenylmethanesulfonylpyrrolidine module for cellular target engagement.

Integrated stress response GCN2 kinase Cancer biology

Acetyl‑CoA Carboxylase (ACC) Inhibitory Potential: Scaffold Privilege Validated Across Multiple Patent Exemplars

The pyrimidine‑substituted pyrrolidine scaffold encompassing 5‑bromo‑2‑[(1‑phenylmethanesulfonylpyrrolidin‑3‑yl)oxy]pyrimidine is explicitly claimed as an ACC inhibitor in US Patent 8,962,641 [1]. Within this patent, closely related analogs bearing the 2‑oxy‑3‑(N‑sulfonyl)pyrrolidine motif demonstrate ACC2 IC50 values in the 50–60 nM range (e.g., exemplar 8.226: IC50 = 52 nM; exemplar 8.1: IC50 = 55 nM) as measured by malonyl‑CoA formation coupled to ATP consumption [2]. In stark contrast, the commercially abundant intermediate 2‑(pyrrolidin‑3‑yloxy)‑5‑bromopyrimidine (CAS various) lacking the N‑sulfonyl group shows no detectable ACC inhibition up to 30 µM, as demonstrated in patent counter‑screens. The quantitative structure–activity relationship confirms that the N‑benzylsulfonyl substituent is an essential pharmacophoric element, not merely a protecting group or synthetic handle.

Acetyl-CoA carboxylase Metabolic disease Enzyme inhibition

5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine – Recommended Procurement Scenarios Based on Quantitative Evidence


Integrated Stress Response Chemical Probe Development Targeting GCN2 Kinase

With a cellular GCN2 IC50 of 16 nM in SK‑OV‑3 cells, this compound serves as a viable starting point for medicinal chemistry optimization of integrated stress response modulators. Procurement of the pre‑assembled scaffold allows direct initiation of structure‑activity relationship studies around the pyrimidine C5‑bromo position (amenable to Suzuki, Sonogashira, or Buchwald–Hartwig diversification) without the need for multi‑step de novo synthesis of the sulfonylpyrrolidine core [1]. This reduces lead‑generation timelines by an estimated 4–6 weeks compared to convergent synthesis approaches that would require separate preparation and coupling of the pyrrolidine and pyrimidine fragments.

Acetyl‑CoA Carboxylase Inhibitor SAR Expansion for Metabolic Disease Programs

The scaffold’s validated ACC2 inhibitory activity (52–55 nM for close analogs) makes this compound a strategic procurement for groups pursuing ACC‑targeted therapies for obesity, non‑alcoholic fatty liver disease, or diabetic dyslipidemia [1]. The 5‑bromo substituent provides a convenient vector for late‑stage functionalization, enabling rapid exploration of R‑group diversity while preserving the critical N‑benzylsulfonyl pharmacophore that confers >500‑fold potency enhancement over unsubstituted pyrrolidine intermediates [2]. Purchasing the compound off‑the‑shelf avoids the low‑yielding sulfonylation step that is a documented bottleneck in the synthetic route.

Focused Kinase Panel Profiling for Selectivity Assessment of Bis‑heterocyclic Sulfonamides

The ChEMBL‑curated multi‑target activity profile (JNK3 IC50 = 101 nM; CDKL4 IC50 = 118 nM) provides a quantitative starting point for broad‑panel kinase selectivity profiling [1]. Researchers can procure the compound for immediate counter‑screening against a commercial kinase panel, using the known poly‑pharmacology as reference benchmarks. This is particularly valuable for groups seeking to engineer selectivity away from JNK3 and CDKL4 while maintaining GCN2 or ACC potency, as the 16 nM GCN2 cellular activity provides a clear window for selectivity optimization.

Conformationally Constrained Fragment‑Based Drug Discovery Libraries

The crystallographically characterized π‑stacked, folded conformation (phenyl‑pyrimidine dihedral angle ~12°) distinguishes this scaffold from flat, achiral 5‑bromopyrimidine building blocks [1]. Procurement for inclusion in 3D‑fragment libraries or diversity‑oriented synthesis collections allows fragment‑based screening campaigns to sample a pre‑organized, chiral chemical space that is topologically distinct from planar heterocyclic fragments. The bromine atom further facilitates covalent or metal‑mediated fragment linking strategies directly on‑resin or in solution.

Quote Request

Request a Quote for 5-Bromo-2-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.